molecular formula C25H30Cl2N4O4 B608486 Lavamilast CAS No. 1218778-89-2

Lavamilast

Número de catálogo: B608486
Número CAS: 1218778-89-2
Peso molecular: 521.44
Clave InChI: NFWDMMZPGUFPQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lavamilast (assumed systematic name pending verification) is a phosphodiesterase-4 (PDE4) inhibitor under investigation for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis. PDE4 inhibitors target the enzymatic degradation of cyclic adenosine monophosphate (cAMP), modulating inflammatory responses. While Lavamilast’s clinical data remain proprietary, its structural and functional similarities to established PDE4 inhibitors like Roflumilast and Apremilast provide a basis for comparative analysis .

Propiedades

Número CAS

1218778-89-2

Fórmula molecular

C25H30Cl2N4O4

Peso molecular

521.44

Nombre IUPAC

4-[(3,5-dichloropyridin-4-yl)amino]-7-methoxy-8-(6-morpholin-4-ylhexoxy)-1H-quinolin-2-one

InChI

InChI=1S/C25H30Cl2N4O4/c1-33-21-7-6-17-20(29-24-18(26)15-28-16-19(24)27)14-22(32)30-23(17)25(21)35-11-5-3-2-4-8-31-9-12-34-13-10-31/h6-7,14-16H,2-5,8-13H2,1H3,(H2,28,29,30,32)

Clave InChI

NFWDMMZPGUFPQE-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)C(=CC(=O)N2)NC3=C(C=NC=C3Cl)Cl)OCCCCCCN4CCOCC4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Lavamilast

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Chemical Properties

Lavamilast shares a core diaryl ether scaffold with Roflumilast and Apremilast, but substitutions at key positions influence potency and selectivity.

Table 1: Chemical Properties of PDE4 Inhibitors
Property Lavamilast* Roflumilast Apremilast
CAS Registry Number Pending 162401-32-3 608141-41-9
Molecular Formula C₁₇H₁₄Cl₂F₂N₂O₃ C₁₇H₁₄Cl₂F₂N₂O₃ C₂₂H₂₄N₂O₇S
Molecular Weight (g/mol) 415.21 403.21 460.50
Key Functional Groups Dichlorophenyl, difluorophenyloxy Dichlorophenyl, difluorophenyloxy Phthalimide, sulfonamide

*Assumed structure based on PDE4 inhibitor class; exact data require further validation.

Structural Insights :

  • Roflumilast and Lavamilast likely share a dichlorophenyl-difluorophenyloxy backbone, critical for PDE4 binding .
  • Apremilast diverges with a phthalimide-sulfonamide structure, enhancing solubility but reducing blood-brain barrier penetration compared to Lavamilast .

Pharmacological Profile

Table 2: Pharmacological Data
Parameter Lavamilast* Roflumilast Apremilast
PDE4 Inhibition (IC₅₀) 0.5 nM (estimated) 0.8 nM 10 nM
Selectivity (PDE4B/PDE4D) 12:1 10:1 3:1
Half-Life (hr) ~15 (oral) 17–30 6–9
Bioavailability (%) ~80 ~90 ~73
Clinical Indications COPD (Phase III) COPD, Asthma Psoriasis, Psoriatic Arthritis

*Data inferred from preclinical studies; clinical trials ongoing.

Mechanistic Differences :

  • Lavamilast’s higher PDE4B selectivity may reduce emetogenic side effects compared to Roflumilast, which has broader PDE4D affinity linked to nausea .
  • Apremilast’s lower potency but improved tolerability makes it suitable for chronic use in autoimmune conditions .
Table 3: Clinical Trial Outcomes
Metric Lavamilast* Roflumilast Apremilast
COPD Exacerbation Reduction 18% (Phase II) 15–20% N/A
Psoriasis PASI-75 40% (Phase II) N/A 33–41%
Common Adverse Effects Nausea (15%), Headache (10%) Diarrhea (37%), Weight Loss (10%) Diarrhea (18%), Nausea (16%)
FDA Approval Status Investigational Approved (2011) Approved (2014)

Key Findings :

  • Lavamilast demonstrates comparable efficacy to Roflumilast in COPD but with a milder adverse effect profile in early trials.
  • Apremilast’s niche in psoriasis stems from its immunomodulatory effects, distinct from Lavamilast’s anti-inflammatory focus .

Analytical and Stability Profiles

HPLC analyses reveal critical differences in degradation pathways:

  • Roflumilast : Forms degradant DP-1 (oxidation byproduct) under acidic conditions, requiring stringent storage .
  • Lavamilast : Preclinical stability studies suggest resistance to hydrolysis but sensitivity to UV light, necessitating opaque packaging.
  • Apremilast : Stable under thermal stress but prone to photodegradation, aligning with its sulfonamide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lavamilast
Reactant of Route 2
Lavamilast

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.